2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds in this family are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves several steps:
Starting Materials: The synthesis often begins with commercially available 3,5-dibromo-6-chloropyrazin-2-amine.
Cross-Coupling Reactions: The initial step involves a Sonogashira cross-coupling reaction to introduce the necessary substituents.
Chemical Reactions Analysis
2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Cycloaddition: It can also participate in cycloaddition reactions, forming more complex heterocyclic structures.
Scientific Research Applications
2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits kinase enzymes, which play a crucial role in cell signaling pathways.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Antitumor Activity: The compound induces apoptosis in cancer cells by interfering with their signaling pathways.
Comparison with Similar Compounds
2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives:
2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine: This compound has a similar structure but lacks the chlorine atom, which may affect its biological activity.
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde: This derivative contains an aldehyde group, which can lead to different reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its potential as a kinase inhibitor and its diverse biological activities.
Properties
Molecular Formula |
C7H5BrClN3 |
---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
2-bromo-7-chloro-5-methylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H5BrClN3/c1-12-3-4(9)6-7(12)10-2-5(8)11-6/h2-3H,1H3 |
InChI Key |
MGBSDFXNFGDWKN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=NC(=CN=C21)Br)Cl |
Origin of Product |
United States |
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